The compound is synthesized from various precursors in laboratory settings and has been documented in chemical databases and patents. It is often referred to by its CAS number 1089759-42-1. The classification of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride includes its role as an intermediate in the synthesis of more complex molecules used in drug development.
The synthesis of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, one method includes:
Technical parameters such as temperature (usually between 50°C to 100°C), reaction time (several hours), and pH control are critical for optimizing yield and purity.
The molecular structure of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride features a bicyclic framework consisting of a pyrazine ring fused to an oxazine ring.
CC(C)(OC(N1C)C(C)C(C)C1)C(N)C
.Octahydropyrazino[2,1-C][1,4]oxazine hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride primarily involves its interaction with specific biological targets:
Studies suggest that the binding affinity and selectivity towards these targets can be influenced by structural modifications.
Octahydropyrazino[2,1-C][1,4]oxazine hydrochloride has several applications in scientific research:
The octahydropyrazino[2,1-c][1,4]oxazine scaffold emerged in the early 2000s as part of targeted drug discovery efforts for infectious and neurological diseases. Its development paralleled advances in stereoselective synthesis of fused bicyclic systems. The earliest patented derivatives (2008–2015) demonstrated potent bioactivity, particularly as peptide deformylase inhibitors for antibacterial applications [4]. This scaffold addressed limitations of monocyclic heterocycles by offering enhanced three-dimensional complexity and chiral diversity. Key synthetic breakthroughs enabled efficient construction of the [6,5]-bicyclic system with defined stereocenters, allowing systematic exploration of structure-activity relationships in pharmaceutical lead optimization [5]. The racemic dihydrochloride salt (CAS 1257998-65-4) and chiral variants like (S)-enantiomer (CAS 1089280-14-7) subsequently became commercially available research compounds [1] [3].
The [2,1-c] fusion topology confers distinctive advantages for bioactive molecule design:
Table 1: Stereochemical Variants of Octahydropyrazino[2,1-c][1,4]oxazine
Stereoisomer | CAS Number | Configuration | Bioactivity Significance |
---|---|---|---|
Racemate | 1257998-65-4 | N/A | Intermediate in chiral synthesis |
(S)-enantiomer | 1089280-14-7 | 9a-S | Higher binding affinity to LRRK2 kinase |
Free base | 1089759-42-1 | 9a-S | Precursor for salt formation |
Conversion to the dihydrochloride salt profoundly modifies physicochemical properties:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0